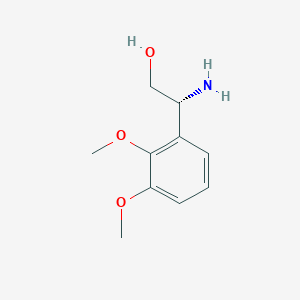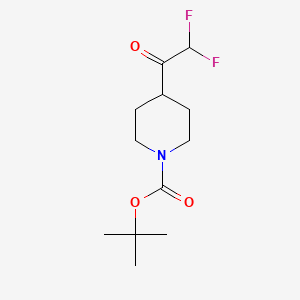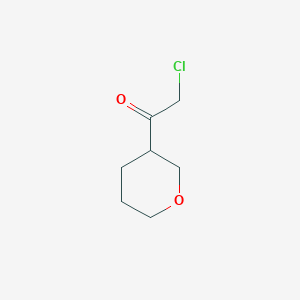
2-Chloro-1-(oxan-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(oxan-3-yl)ethan-1-one is a chemical compound with the molecular formula C7H11ClO2. It is a chlorinated derivative of oxane (tetrahydropyran) and is often used in various chemical synthesis processes. The compound is known for its reactivity and versatility in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(oxan-3-yl)ethan-1-one typically involves the chlorination of oxane derivatives. One common method includes the reaction of oxane with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-Chloro-1-(oxan-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or ethers.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Substitution: Formation of substituted oxane derivatives.
Reduction: Formation of alcohols or ethers.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
2-Chloro-1-(oxan-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-1-(oxan-3-yl)ethan-1-one involves its reactivity with nucleophiles due to the presence of the electrophilic carbon-chlorine bond. This reactivity allows it to participate in various substitution and addition reactions. The compound can interact with biological molecules, potentially inhibiting or modifying enzyme activity and metabolic pathways.
類似化合物との比較
- 2-Chloro-1-(oxan-2-yl)ethan-1-one
- 2-Chloro-1-(oxan-4-yl)ethan-1-one
- 2-Chloro-1-(oxolan-2-yl)ethan-1-one
Comparison: 2-Chloro-1-(oxan-3-yl)ethan-1-one is unique due to its specific substitution pattern on the oxane ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.
特性
分子式 |
C7H11ClO2 |
|---|---|
分子量 |
162.61 g/mol |
IUPAC名 |
2-chloro-1-(oxan-3-yl)ethanone |
InChI |
InChI=1S/C7H11ClO2/c8-4-7(9)6-2-1-3-10-5-6/h6H,1-5H2 |
InChIキー |
XBUVXQBDPWYVDV-UHFFFAOYSA-N |
正規SMILES |
C1CC(COC1)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




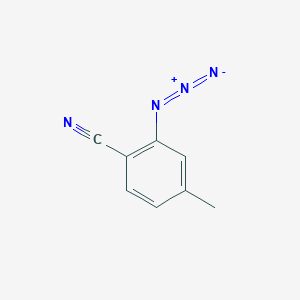
![4-Ethoxybicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13600173.png)



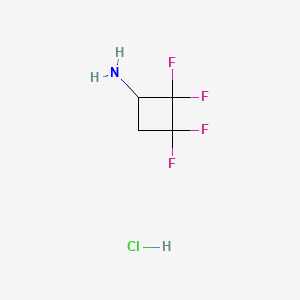
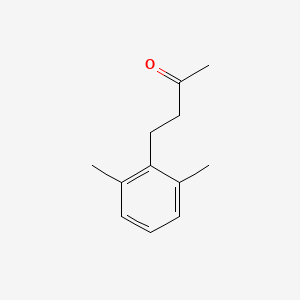
![[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronicacid](/img/structure/B13600211.png)

